3-[4-(Trifluoromethyl)phenyl]propynal
Description
3-[4-(Trifluoromethyl)phenyl]propynal is an organofluorine compound featuring a propynal (propargyl aldehyde) backbone linked to a 4-(trifluoromethyl)phenyl group. The molecule combines a reactive aldehyde moiety with a terminal alkyne, making it a versatile intermediate in organic synthesis, particularly for click chemistry, pharmaceutical derivatization, or materials science applications. The trifluoromethyl (-CF₃) group at the para position confers electron-withdrawing effects, enhancing the electrophilicity of the aldehyde and stabilizing the alkyne via inductive effects.
Properties
Molecular Formula |
C10H5F3O |
|---|---|
Molecular Weight |
198.14 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]prop-2-ynal |
InChI |
InChI=1S/C10H5F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-7H |
InChI Key |
WEBXDBWHBVNAAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC=O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Polar aprotic solvents (e.g., γ-valerolactone) enhance yields due to improved solubility and stabilization of intermediates.
- The target compound’s alkyne group may necessitate palladium-catalyzed couplings or specialized conditions to prevent aldehyde oxidation .
Preparation Methods
Sonogashira Coupling with Protected Propargyl Aldehyde
The Sonogashira reaction, a palladium-copper co-catalyzed cross-coupling between aryl halides and terminal alkynes, offers a robust framework for constructing the carbon-carbon triple bond in 3-[4-(trifluoromethyl)phenyl]propynal. A critical adaptation involves using 3,3-diethoxyprop-1-yne as a masked propargyl aldehyde precursor.
Procedure :
-
Coupling Reaction :
-
Deprotection :
Challenges :
-
The acetal-protected intermediate requires careful handling to prevent premature hydrolysis.
-
Catalyst loading and solvent purity significantly impact yield, with optimal results achieving ~57% isolated yield for analogous structures.
Oxidation of Propargyl Alcohol Precursors
Propargyl Alcohol Synthesis via Wittig Reaction
The Wittig reaction, widely employed for alkene synthesis, can be adapted to generate propargyl alcohols through modified ylide reagents.
Procedure :
-
Ylide Preparation :
-
Aldehyde Coupling :
-
Oxidation to Aldehyde :
Optimization Notes :
-
Substituent effects on the aryl ring influence reaction rates; electron-withdrawing groups like CF₃ enhance ylide reactivity.
-
Hydrogenation steps (common in related syntheses) are omitted to preserve the alkyne moiety.
Direct Alkyne-Aldehyde Conjugation
Metal-Mediated Propargylation
Transition metal catalysts enable direct coupling between trifluoromethylaryl halides and propargyl aldehydes, though substrate instability necessitates protective strategies.
Procedure :
-
In Situ Protection :
-
Coupling :
-
Perform a Negishi-type coupling between 4-(trifluoromethyl)phenylzinc bromide and protected propargyl aldehyde using Ni(acac)₂ as a catalyst.
-
-
Deprotection :
Yield Considerations :
-
Nickel catalysts offer cost advantages over palladium but require stringent anhydrous conditions.
-
Side reactions, such as alkyne oligomerization, limit yields to ~40–50% in analogous systems.
Comparative Analysis of Methodologies
Mechanistic Insights and Side Reactions
Q & A
Q. What are the recommended synthetic routes for 3-[4-(Trifluoromethyl)phenyl]propynal, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of propynal derivatives often involves Sonogashira coupling or alkyne oxidation. For example, phosphonium salt intermediates (e.g., allenyl phosphonium triflates) can be generated using propynal precursors and organophosphines under anhydrous conditions . Key variables include temperature (−78°C to 20°C), solvent polarity (CH₂Cl₂), and stoichiometric ratios of reagents. Yield optimization requires strict moisture exclusion and inert atmospheres. A typical protocol involves reacting trifluoromethylphenyl-substituted alkynes with oxidizing agents like MnO₂ to selectively generate the aldehyde group.
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The aldehyde proton (HC=O) appears as a singlet near δ 9.5–10.0 ppm. The trifluoromethyl (-CF₃) group causes deshielding of adjacent aromatic protons, typically splitting signals into doublets (δ 7.5–8.5 ppm) .
- ¹³C NMR : The aldehyde carbon resonates at ~190–200 ppm. The CF₃ group shows a quartet (¹J₃C-F ≈ 270–300 Hz) near 125–130 ppm .
- IR : Strong absorption bands for C≡C (2100–2260 cm⁻¹) and C=O (1680–1750 cm⁻¹) are diagnostic .
Q. What crystallization strategies are effective for obtaining single crystals of trifluoromethylphenyl derivatives?
- Methodological Answer : Slow evaporation of polar aprotic solvents (e.g., DMF/EtOH mixtures) at 4°C promotes crystal growth. For 3-[4-(Trifluoromethyl)phenyl]propanoic acid (a related compound), triclinic crystals (space group P1) were obtained with unit cell parameters a = 7.9028 Å, b = 8.288 Å, c = 9.238 Å, and angles α = 63.38°, β = 85.20°, γ = 65.70° . Hydrogen bonding between carbonyl and hydroxyl groups stabilizes the lattice .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., -CF₃) influence the reactivity of propynal derivatives in cycloaddition reactions?
- Methodological Answer : The -CF₃ group enhances electrophilicity at the aldehyde carbon, facilitating nucleophilic attacks. For instance, in Huisgen cycloadditions, the electron-deficient alkyne reacts with azides to form 1,2,3-triazoles. Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals. Substituent positioning (para vs. meta) alters conjugation effects, as seen in related compounds like ethyl 3-[4-fluoro-2-(trifluoromethyl)phenyl]propanoate .
Q. What challenges arise in resolving crystallographic disorder in trifluoromethylphenyl derivatives, and how are they addressed?
- Methodological Answer : Disorder in CF₃ groups is common due to rotational freedom. Strategies include:
- Using high-resolution synchrotron data (≤0.8 Å) to refine occupancy ratios.
- Applying restraints (e.g., SIMU, DELU in SHELXL) to maintain reasonable geometry .
Example: In 3-[4-(Trifluoromethyl)phenyl]propanoic acid, the CF₃ group was modeled with two orientations (60:40 occupancy), achieving an R factor of 0.068 .
Q. How can contradictions in biological activity data for trifluoromethylphenyl derivatives be analyzed?
- Methodological Answer : Discrepancies often stem from assay conditions (e.g., solvent polarity affecting bioavailability) or impurity profiles. For example, antimicrobial studies of ethyl 3-[4-fluoro-2-(trifluoromethyl)phenyl]propanoate showed variability (±15% MIC values) across labs due to residual DMSO in stock solutions . Mitigation steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
